2-(3-BROMOPHENOXY)-N-(12-OXAZOL-3-YL)ACETAMIDE
Overview
Description
2-(3-BROMOPHENOXY)-N-(12-OXAZOL-3-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMOPHENOXY)-N-(12-OXAZOL-3-YL)ACETAMIDE typically involves the following steps:
Formation of 3-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Synthesis of 3-bromophenoxyacetic acid: The 3-bromophenol is then reacted with chloroacetic acid under basic conditions to form 3-bromophenoxyacetic acid.
Formation of oxazole ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an amino alcohol and a carboxylic acid derivative.
Coupling reaction: Finally, the 3-bromophenoxyacetic acid is coupled with the oxazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(3-BROMOPHENOXY)-N-(12-OXAZOL-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different products.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Substitution reactions: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(3-BROMOPHENOXY)-N-(12-OXAZOL-3-YL)ACETAMIDE would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The bromophenoxy and oxazole groups may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMOPHENOXY)-N-(12-OXAZOL-3-YL)ACETAMIDE: Similar structure with a bromine atom at the 4-position.
2-(3-CHLOROPHENOXY)-N-(12-OXAZOL-3-YL)ACETAMIDE: Similar structure with a chlorine atom instead of bromine.
2-(3-BROMOPHENOXY)-N-(12-THIAZOL-3-YL)ACETAMIDE: Similar structure with a thiazole ring instead of an oxazole ring.
Uniqueness
2-(3-BROMOPHENOXY)-N-(12-OXAZOL-3-YL)ACETAMIDE is unique due to the specific combination of the bromophenoxy group and the oxazole ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(3-bromophenoxy)-N-(1,2-oxazol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c12-8-2-1-3-9(6-8)16-7-11(15)13-10-4-5-17-14-10/h1-6H,7H2,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYFBSQFWMQKLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)NC2=NOC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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